molecular formula C13H11NO3S2 B5022119 methyl 4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate

methyl 4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate

Cat. No.: B5022119
M. Wt: 293.4 g/mol
InChI Key: TYCJVBWFKORJAZ-JXMROGBWSA-N
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Description

Methyl 4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate is an organic compound belonging to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate typically involves the condensation of benzoic acid derivatives with thiazolidinone precursors. One common method includes the esterification of benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . Another approach involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce the desired ester .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of dihalogenated hydantoin as a catalyst has been reported to improve the efficiency of the esterification process under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents such as lithium aluminum hydride for reduction reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include nitrobenzoates, halobenzoates, and reduced thiazolidine derivatives.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with enzymes and proteins, leading to the inhibition of their activity. For example, it can inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, making it an effective antimicrobial agent . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate include:

Uniqueness

The uniqueness of this compound lies in its thiazolidinone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S2/c1-14-11(15)10(19-13(14)18)7-8-3-5-9(6-4-8)12(16)17-2/h3-7H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCJVBWFKORJAZ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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